molecular formula C16H26NO3P B12345103 Diethyl [1-(phenylamino)cyclohexyl]phosphonate

Diethyl [1-(phenylamino)cyclohexyl]phosphonate

Cat. No.: B12345103
M. Wt: 311.36 g/mol
InChI Key: AQYMPJLPMMAHDY-UHFFFAOYSA-N
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Description

Diethyl [1-(phenylamino)cyclohexyl]phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonate group attached to a cyclohexyl ring, which is further substituted with a phenylamino group. The combination of these functional groups imparts distinct reactivity and versatility to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [1-(phenylamino)cyclohexyl]phosphonate can be synthesized through the Kabachnik–Fields reaction, which involves the reaction of aniline, diethyl phosphite, and cyclohexanone . The reaction can be carried out in the presence or absence of a catalyst at various temperatures (20, 40, 60, and 80°C) . The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as distillation or crystallization to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl [1-(phenylamino)cyclohexyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Diethyl [1-(phenylamino)cyclohexyl]phosphonate involves its interaction with molecular targets through its functional groups. The phosphonate group can form strong bonds with metal ions, making it effective as a corrosion inhibitor . The phenylamino group can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity . The cyclohexyl ring provides structural stability and influences the overall reactivity of the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [1-(phenylamino)cyclohexyl]phosphonate is unique due to the combination of the cyclohexyl ring, phenylamino group, and phosphonate ester. This combination imparts distinct chemical reactivity and potential applications that are not observed in simpler analogs. The presence of the phenylamino group allows for interactions with biological targets, while the phosphonate group provides strong binding affinity to metal ions, making it versatile for various applications.

Properties

Molecular Formula

C16H26NO3P

Molecular Weight

311.36 g/mol

IUPAC Name

N-(1-diethoxyphosphorylcyclohexyl)aniline

InChI

InChI=1S/C16H26NO3P/c1-3-19-21(18,20-4-2)16(13-9-6-10-14-16)17-15-11-7-5-8-12-15/h5,7-8,11-12,17H,3-4,6,9-10,13-14H2,1-2H3

InChI Key

AQYMPJLPMMAHDY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1(CCCCC1)NC2=CC=CC=C2)OCC

Origin of Product

United States

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